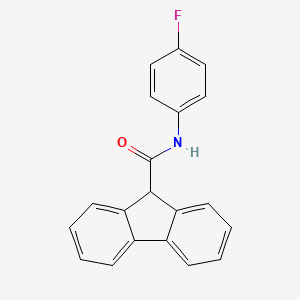
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide, commonly known as FFL, is a synthetic compound that has gained significant attention in the field of scientific research. FFL is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and material sciences.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Research
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, a structurally related compound, has been identified as a novel apoptosis inducer in cancer cells. This compound and its analogs have demonstrated sub-micromolar potencies in inducing caspase activation and inhibiting growth in various cancer cell lines, such as T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. Structure-activity relationship (SAR) studies have played a crucial role in optimizing the carboxamide group for enhanced solubility and retention of broad activity across cancer types (Kemnitzer et al., 2009).
Electroluminescence and Organic Electronics
In the domain of organic electronics, fluorene derivatives, including those with carboxamide functionalities, have been extensively studied for their electrochromic and electrofluorescent properties. For instance, polyamides containing bis(diphenylamino)-fluorene units have shown remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials transition between multiple colors and exhibit dual-switching behavior, making them suitable for applications in smart windows and displays (Sun et al., 2016).
Drug Discovery and Medicinal Chemistry
Fluorene carboxamides have been explored as potential lead compounds in medicinal chemistry. For instance, they have served as frameworks for the development of selective kinase inhibitors, which are crucial for targeted cancer therapies. These inhibitors exhibit significant potency and selectivity, with promising pharmacokinetic and safety profiles, advancing some candidates into clinical trials (Schroeder et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit enzymes, leading to overexpression of certain genes responsible for negative regulation of the cell cycle .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have antiviral activity, inhibiting the replication of viruses .
Pharmacokinetics
Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl)thiourea derivatives, are predicted to have good pharmacokinetics (adme) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and the subsequent changes in cellular processes .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWFOVMRVYSYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)
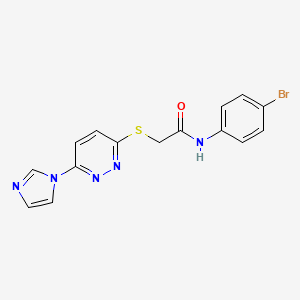
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
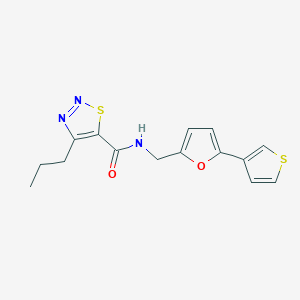
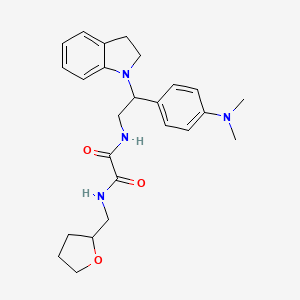
![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)
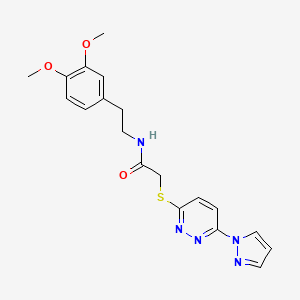

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)
![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2811613.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)
![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)
